9-Hydroxyhexahydrocannabinol
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Overview
Description
Preparation Methods
9-Hydroxyhexahydrocannabinol can be synthesized through the reduction of Delta-8-tetrahydrocannabinol or Delta-9-tetrahydrocannabinol. The reduction reaction typically involves the use of hydrogen and a metal catalyst such as palladium on charcoal or Adams’ catalyst . The resulting product is a mixture of diastereomers, which can be separated using chromatographic methods .
Chemical Reactions Analysis
9-Hydroxyhexahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, palladium on charcoal, and Adams’ catalyst . Major products formed from these reactions include different stereoisomers of hexahydrocannabinol .
Scientific Research Applications
9-Hydroxyhexahydrocannabinol has several scientific research applications. It is used in the study of cannabinoid receptor activation and intracellular signaling pathways . Additionally, it has been investigated for its potential therapeutic effects in various medical conditions, including neurological and psychiatric disorders . In the field of forensic toxicology, it is used to identify and analyze cannabinoid compounds in electronic cigarette products .
Mechanism of Action
9-Hydroxyhexahydrocannabinol exerts its effects by activating cannabinoid receptors, particularly cannabinoid receptor 1 (CB1R). This activation results in biased intracellular signaling pathways, which are broadly comparable to those mediated by Delta-9-tetrahydrocannabinol . The compound’s unique properties and greater chemical stability make it a potential candidate for modern medicine .
Comparison with Similar Compounds
9-Hydroxyhexahydrocannabinol is similar to other hydroxyl derivatives of tetrahydrocannabinol, such as 8-Hydroxyhexahydrocannabinol, 9-Nor-9-beta-hydroxyhexahydrocannabinol, and 11-Hydroxyhexahydrocannabinol . it is unique in its formation as an impurity during the synthesis of Delta-8-tetrahydrocannabinol and its specific activity profile .
Properties
IUPAC Name |
6,6,9-trimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene-1,9-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-5-6-7-8-14-11-17(22)19-15-13-21(4,23)10-9-16(15)20(2,3)24-18(19)12-14/h11-12,15-16,22-23H,5-10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGRDIFQZVURIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)(C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36028-45-2 |
Source
|
Record name | 9-Hydroxyhexahydrocannabinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036028452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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